molecular formula C31H23Cl7N2O B1662950 Calmidazolium chloride CAS No. 57265-65-3

Calmidazolium chloride

Cat. No. B1662950
CAS RN: 57265-65-3
M. Wt: 687.7 g/mol
InChI Key: YGEIMSMISRCBFF-UHFFFAOYSA-M
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Description

Calmidazolium chloride is a small molecule CaM antagonist and calcium channel protein inhibitor . It demonstrates noncompetitive inhibition of platelet and sarcoplasmic reticulum Ca2±ATPase activity and shows inhibition of Ca2+ transport activity in platelet microsomes .


Molecular Structure Analysis

Calmidazolium chloride has a molecular weight of 687.70 and its molecular formula is C31H23Cl7N2O . The structural characterization of Calmidazolium-binding to calmodulin reveals that it triggers open-to-closed conformational changes similar to those induced by calmodulin-binding peptides derived from enzyme targets .


Chemical Reactions Analysis

Calmidazolium chloride is known to interact with calmodulin, a major mediator of calcium-signaling in eukaryotic cells . The binding of Calmidazolium to calmodulin triggers open-to-closed conformational changes similar to those induced by calmodulin-binding peptides derived from enzyme targets .


Physical And Chemical Properties Analysis

Calmidazolium chloride is a solid, off-white powder . It has a molecular weight of 687.70 and its molecular formula is C31H23Cl7N2O .

Safety And Hazards

Users are advised to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

The interaction between Calmidazolium chloride and calmodulin is key to designing analogs with improved selectivity . The results of a study provide molecular insights into Calmidazolium-induced dynamics and structural changes of calmodulin leading to its inhibition and open the way to the rational design of more selective calmodulin antagonists .

properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEIMSMISRCBFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23Cl7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017259
Record name Calmidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calmidazolium chloride

CAS RN

57265-65-3
Record name Calmidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57265-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calmidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057265653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calmidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride
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Record name CALMIDAZOLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQN259H2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
S Kumar, V Kain, SL Sitasawad - Free Radical Biology and Medicine, 2009 - Elsevier
… Calmidazolium chloride (CMZ), a subgroup II calmodulin antagonist, blocks L-type calcium channels as well as voltage-dependent Na + and K + channel currents. This study elaborates …
Number of citations: 36 www.sciencedirect.com
J Lee, MS Kim, MA Kim, YK Jang - Toxicology in Vitro, 2016 - Elsevier
Calmidazolium chloride (CMZ) is widely used as a calmodulin (CaM) antagonist, but is also known to induce apoptosis in certain cancer cell lines. However, in spite of the importance of …
Number of citations: 9 www.sciencedirect.com
CJ Fowler, AM Eriksson - Cellular signalling, 1992 - Elsevier
… by 30 and 100#M calmidazolium chloride are shown in Fig. 1B … the calmodulin inhibitor calmidazolium chloride inhibits Ins(l,4,… that effects of calmidazolium chloride unrelated to actions …
Number of citations: 5 www.sciencedirect.com
AJ Sansom, CL Darlington, PF Smith… - Experimental brain …, 1993 - Springer
… of three injections (0.5–4.5 h postoperation) of 1-[bis-(p-chlorophenyl)methyl]-3-[2,4-dichloro-beta-(2, 4-dichlorobenzyloxy)phenethyl]-imidazolium chloride (calmidazolium chloride, …
Number of citations: 14 link.springer.com
V Singh, RNVK Deepak, B Sengupta… - Molecular …, 2018 - ACS Publications
… Here we report Httex1 aggregation inhibition by calmidazolium chloride (CLC) by acting on the initial aggregation event. Because it is hydrophobic, CLC was adsorbed to the vial …
Number of citations: 3 pubs.acs.org
C Lübker, R Seifert - PLoS One, 2015 - journals.plos.org
… Calmidazolium chloride decreased CaM-stimulated AC1 … was abrogated by calmidazolium chloride and additionally … ACs was decreased by calmidazolium chloride in the presence …
Number of citations: 20 journals.plos.org
JK Lee, MR Choi, DK Song, SO Huh, YH Kim… - Neuroscience …, 1999 - Elsevier
… (nimodipine), a calmodulin activation inhibitor (calmidazolium chloride) and a Ca 2+ /calmodulin-… Furthermore, nimodipine, KN-62 and calmidazolium chloride partially blocked forskolin-…
Number of citations: 6 www.sciencedirect.com
R Anderson, AJ Theron, HC Steel, JG Nel… - Pharmaceuticals, 2020 - mdpi.com
… , inositol triphosphate receptor antagonist), calmidazolium chloride (calmodulin inhibitor), or … expression of CD62P, while calmidazolium chloride caused statistically significant, partial …
Number of citations: 13 www.mdpi.com
TL Foley, A Yasgar, CJ Garcia, A Jadhav… - Organic & …, 2010 - pubs.rsc.org
… (average IC 50 3.2 μM) and calmidazolium chloride (average IC 50 20 μM) when reagents 1 and 2 (PD 404,182, ○; calmidazolium chloride, □) or 13 and 20 (PD 404,12: ♦, ●, and *; …
Number of citations: 28 pubs.rsc.org
DMN Eguti, K Thieme, GP Leung… - Cellular Physiology and …, 2010 - karger.com
… We also performed experiments with calmidazolium chloride, a specific inhibitor of CaM that … that in our experiments with W13 or calmidazolium chloride, Ca2+/CaM binding is inhibited. …
Number of citations: 21 karger.com

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